Isotopic Purity: d15 vs. Lower Deuterated Analogs
Triphenyl phosphate-d15 provides a high degree of isotopic purity and a distinct mass shift, which minimizes spectral overlap with the native analyte. This is a direct advantage over using unlabeled TPhP or a lower-labeled analog (e.g., a d10 or d12 version). According to a vendor's certificate of analysis, a specific lot of Triphenyl phosphate-d15 exhibits a normalized intensity of 74.18% for the fully labeled d15 species, with a cumulative d14+d15 purity exceeding 98% . A higher d15 abundance ensures a more robust and cleaner signal for the internal standard channel in MRM analysis, reducing cross-talk and improving the accuracy of peak integration [1].
| Evidence Dimension | Relative Abundance of Target Deuterated Species |
|---|---|
| Target Compound Data | 74.18% d15; 23.79% d14; Combined d14+d15 = 97.97% |
| Comparator Or Baseline | A hypothetical d12-labeled TPhP standard (not available) or a product with lower isotopic enrichment (e.g., 90% total label). |
| Quantified Difference | The target d15 species constitutes approximately three-quarters of the product mass, with minimal contamination from d0 (0.07%). |
| Conditions | Normalized intensity data from vendor's Certificate of Analysis; analytical technique unspecified but typical for characterization of stable isotope-labeled compounds. |
Why This Matters
High isotopic purity with a +15 Da mass shift is critical for minimizing signal cross-talk and ensuring accurate, interference-free quantification in complex matrices, a primary reason for selecting a deuterated standard.
- [1] Kumar, S. D. (n.d.). Principles of selecting ions for selective ion monitoring with isotopic analogs. Semantic Scholar. View Source
